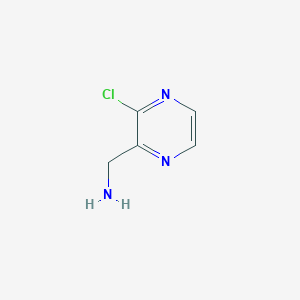

(3-Chloropyrazin-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloropyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODCTQRYFHFTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363787 | |

| Record name | (3-chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771581-15-8 | |

| Record name | (3-chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine (CAS Number: 939412-86-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropyrazin-2-yl)methanamine, and its more commonly handled hydrochloride salt, is a critical chemical intermediate in the field of medicinal chemistry. Its primary significance lies in its role as a key building block in the synthesis of Acalabrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] Acalabrutinib is an FDA-approved therapeutic for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyrazine derivative. The free base is less commonly available compared to its hydrochloride salt due to stability and handling considerations. The majority of commercially available products and synthetic procedures refer to this compound hydrochloride.[2][3][4]

Table 1: Physicochemical Properties

| Property | Value | Data Source |

| Chemical Name | This compound | PubChem |

| Synonyms | 2-(Aminomethyl)-3-chloropyrazine, 3-Chloro-2-pyrazinemethanamine | PubChem |

| CAS Number | 939412-86-9 (hydrochloride); 771581-15-8 (free base) | PubChem |

| Molecular Formula | C₅H₆ClN₃ (free base); C₅H₇Cl₂N₃ (hydrochloride) | PubChem |

| Molecular Weight | 143.57 g/mol (free base); 180.03 g/mol (hydrochloride) | PubChem |

| Appearance | Reported as a white to off-white or gray solid.[3] | Commercial Suppliers |

| Purity | Commercially available with purities of 95-99%.[5][6] | Commercial Suppliers |

| Storage | Recommended storage at 2-8°C. | Commercial Suppliers |

Table 2: Computed Properties

| Property | Value | Data Source |

| XLogP3-AA | -0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 143.0250249 Da (free base); 179.0017026 Da (hydrochloride) | PubChem |

| Topological Polar Surface Area | 64.6 Ų | PubChem |

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound and its salts are not widely published. However, based on the known structure, the following characteristic signals would be expected.

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the two pyrazine ring protons and the methylene (-CH₂) and amine (-NH₂) protons. |

| ¹³C NMR | Signals for the four unique carbon atoms in the pyrazine ring and the methylene carbon. |

| IR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazine ring), and C-Cl stretching. |

| Mass Spec (ESI-MS) | For the free base, a molecular ion peak [M+H]⁺ at m/z ≈ 144.03. For the hydrochloride, the same molecular ion peak would be observed. |

Note: While many commercial suppliers indicate the availability of this data upon request, the actual spectra are not publicly accessible.[4][7][8]

Synthesis and Experimental Protocols

The most well-documented synthesis of this compound hydrochloride involves the reduction of 3-chloropyrazine-2-carbonitrile.

Synthesis of the Precursor: 3-Chloropyrazine-2-carbonitrile

The starting material, 3-chloropyrazine-2-carbonitrile, can be synthesized from pyrazine-2-carbonitrile.

Experimental Protocol:

-

To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), add sulfuryl chloride (21.2 mL, 260.8 mmol) over 10 minutes, maintaining the temperature in an ice bath.[9]

-

Stir the reaction mixture for 30 minutes in an ice bath, then allow it to warm to room temperature and continue stirring for 5 hours.[9]

-

Decant the toluene layer and extract the residual oil with diethyl ether.[9]

-

Combine the organic layers and quench with ice water. Neutralize with solid sodium bicarbonate.[9]

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.[9]

-

Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate.[9]

-

Filter and evaporate the solvent under reduced pressure.[9]

-

Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[9]

Synthesis of this compound Hydrochloride

Experimental Protocol:

-

To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), add Raney Nickel (4.00 g).[10]

-

Stir the reaction mixture at room temperature under a hydrogen balloon for 1.5 days.[10]

-

Upon reaction completion, filter the mixture and collect the filtrate.[10]

-

Dry the filtrate and treat the residue by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).[10]

-

Dissolve the resulting residue in tetrahydrofuran (30 mL) and filter to remove any insoluble material.[10]

-

Evaporate the filtrate to dryness to yield this compound hydrochloride.[10]

Alternative Synthetic Routes

Literature suggests other potential synthetic strategies, such as a reductive amination pathway from a pyrazine aldehyde intermediate, though detailed experimental protocols for these routes are less accessible.[11]

Applications in Drug Development

The primary and most significant application of this compound is as a crucial intermediate in the multi-step synthesis of Acalabrutinib.[12]

Role in Acalabrutinib Synthesis

In the synthesis of Acalabrutinib, this compound undergoes a series of reactions, typically starting with a condensation reaction with a protected L-proline derivative, followed by intramolecular cyclization to form the imidazo[1,5-a]pyrazine core of Acalabrutinib.[13] Subsequent steps involve further modifications to complete the synthesis of the final active pharmaceutical ingredient.

Acalabrutinib's Mechanism of Action: Targeting the BTK Signaling Pathway

Acalabrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells. In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth. Acalabrutinib covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks the downstream signaling cascade, ultimately inhibiting the growth and promoting the apoptosis of malignant B-cells.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound and its use in Acalabrutinib synthesis.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Acalabrutinib.

Safety and Handling

This compound hydrochloride is classified as harmful if swallowed and causes serious eye damage.[14] It is also reported to cause skin and respiratory irritation.[15] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a vital intermediate for the synthesis of the important anti-cancer drug Acalabrutinib. While detailed public data on its physicochemical properties and biological activity are limited, its synthetic route from 3-chloropyrazine-2-carbonitrile is well-established. This guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its critical role in the creation of targeted cancer therapies. Further research into the properties and potential applications of this pyrazine derivative may unveil new opportunities in medicinal chemistry.

References

- 1. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 939412-86-9 [sigmaaldrich.com]

- 3. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]

- 5. Synthonix, Inc > 939412-86-9 | this compound hydrochloride [synthonix.com]

- 6. indiamart.com [indiamart.com]

- 7. 939412-86-9 | this compound HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. 939412-86-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 9. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 10. This compound hydrochloride | 939412-86-9 [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 14. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 939412-86-9 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

(3-Chloropyrazin-2-yl)methanamine molecular weight and formula

An In-depth Technical Guide on (3-Chloropyrazin-2-yl)methanamine

This document provides a concise technical overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Data

This compound is a pyrazine derivative with a chlorosubstituent and a methanamine group. The hydrochloride salt form of this compound is also commonly referenced in chemical literature.

Quantitative Data Summary

For clarity and ease of comparison, the molecular formula and weight for both the free base and its hydrochloride salt are presented below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅H₆ClN₃[1] | 143.57[1] |

| This compound hydrochloride | C₅H₇Cl₂N₃[2][3][4][5][6] | 180.04[2][7][8] |

Experimental Protocols

Detailed experimental methodologies for the characterization and analysis of this compound and its hydrochloride salt, including techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are often available from suppliers and in dedicated chemical analysis literature. These protocols are crucial for verifying the identity, purity, and stability of the compound in a research setting.

Visualizations

To illustrate the relationship between the chemical name, its formula, and molecular weight, the following diagram is provided.

Logical relationship between compound, formula, and molecular weight.

References

- 1. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]

- 3. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride CAS 939412-86-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. 939412-86-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (3-Chloropyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (3-chloropyrazin-2-yl)methanamine, a key intermediate in the development of pharmaceutical agents. The document details experimental protocols, presents quantitative data in structured tables, and includes visual diagrams of the synthetic routes for enhanced clarity.

Introduction

This compound and its hydrochloride salt are crucial building blocks in medicinal chemistry, notably in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This guide explores the most relevant and documented synthetic strategies, providing detailed methodologies to aid researchers in their drug discovery and development endeavors.

Synthesis Pathways Overview

Three primary synthetic routes to this compound have been identified and are detailed below. These pathways commence from readily available starting materials: 3-chloropyrazine-2-carbonitrile, 2,3-dichloropyrazine, and 2-chloro-3-methylpyrazine.

Pathway 1: Reduction of 3-Chloropyrazine-2-carbonitrile

This is one of the most direct and commonly cited methods for the preparation of this compound. The synthesis involves the reduction of the nitrile group of 3-chloropyrazine-2-carbonitrile, typically using a catalytic hydrogenation approach.

Experimental Protocol

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is cooled in an ice bath.[2][3] Sulfuryl chloride (21.2 mL, 260.8 mmol) is added dropwise over 10 minutes.[2] The reaction mixture is stirred for 30 minutes in the ice bath, then allowed to warm to room temperature and stirred for an additional 5 hours.[2][3] The toluene layer is decanted, and the residual oil is extracted with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid sodium bicarbonate, and separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography (100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.[2][3]

Step 2: Synthesis of this compound Hydrochloride

To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) in acetic acid (50 mL), Raney Nickel (4.00 g) is added.[4] The mixture is stirred under a hydrogen balloon at room temperature for 1.5 days.[4] Upon completion, the reaction mixture is filtered. The filtrate is concentrated, and the residue is co-evaporated with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).[4] The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material. The filtrate is evaporated to dryness to give this compound hydrochloride.[4]

Data Presentation

| Step | Starting Material | Reagents | Solvent | Product | Yield | Purity |

| 1 | Pyrazine-2-carbonitrile | Sulfuryl chloride, DMF | Toluene | 3-Chloropyrazine-2-carbonitrile | 51%[3] | >98% (by NMR)[3] |

| 2 | 3-Chloropyrazine-2-carbonitrile | Raney Nickel, H2, HCl | Acetic Acid | This compound HCl | ~100%[4] | Not specified[4] |

Pathway 2: Synthesis from 2,3-Dichloropyrazine

This pathway involves a nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloropyrazine with a protected glycine derivative, followed by deprotection and decarboxylation.

Experimental Protocol

Step 1: Synthesis of tert-Butyl ((3-chloropyrazin-2-yl)methyl)carbamate (Boc-protected intermediate)

While a direct protocol for the SNAr reaction on 2,3-dichloropyrazine is not fully detailed in the search results, a closely related procedure for the reaction of 2,5-dichloropyrazine provides a strong model. To a flask containing 2,3-dichloropyrazine, add acetonitrile, followed by tert-butyl 2-((diphenylmethylene)amino)acetate and cesium carbonate at room temperature.[5] The reaction mixture is then heated to 85 °C and stirred until completion (monitored by TLC or LC-MS).[5]

Step 2: Deprotection and Decarboxylation

The resulting adduct from the previous step is subjected to acid-mediated deprotection and decarboxylation. A reported method for a similar substrate involves heating with concentrated aqueous HCl at 80-85 °C for several hours.[5] Alternatively, using 5 equivalents of HCl in a water and toluene mixture at 75 °C has been shown to achieve complete conversion in 3 hours.[5] The reaction mixture is then worked up to isolate the hydrochloride salt of this compound.

Data Presentation

| Step | Starting Material | Key Reagents | Product | Overall Yield |

| 1 & 2 | 2,3-Dichloropyrazine | Protected glycine derivative, Cs2CO3, HCl | Boc-(3-chloropyrazin-2-yl)methanamine | 46%[5] |

Pathway 3: Synthesis from 2-Chloro-3-methylpyrazine

This route involves the formylation of 2-chloro-3-methylpyrazine to generate an aldehyde intermediate, which is then converted to the desired amine via reductive amination. The aldehyde intermediate is reported to be unstable.[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]

- 3. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]

- 4. This compound hydrochloride | 939412-86-9 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Versatility of Pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a crucial scaffold in medicinal chemistry. Its derivatives have attracted significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of pyrazine derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.

Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action are diverse, frequently involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis. A significant number of pyrazine-based compounds function as potent inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4][5]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various pyrazine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine Derivatives | Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [4] |

| Chalcone-Pyrazine Hybrids | Compound 46 | BPH-1, MCF-7 | 10.4, 9.1 | [6] |

| Compound 47 | PC12 | 16.4 | [6] | |

| Compound 48 | BEL-7402 | 10.74 | [6] | |

| Cinnamic Acid-Ligustrazine Hybrids | Compound 34 | BEL-7402, A549 | 9.40, 7.83 | [6] |

| Pyrazolo[3,4-b]pyrazines | Compound 15 | MCF-7 | 9.42 | [7] |

| 4-N,N-dimethylamino derivative (25h) | MCF-7 | 3.66 | [7] | |

| 3,4-dimethoxy derivative (25j) | MCF-7 | 1.88 | [7] | |

| [1][3][8]triazolo[4,3-a] Pyrazine Derivatives | Compound 17l | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and a vehicle control (e.g., DMSO). Include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many pyrazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is the modulation of the intrinsic (mitochondrial) apoptosis pathway, often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Intrinsic apoptosis pathway induced by pyrazine derivatives.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of pyrazine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | S. aureus | 32 | [1] |

| Compound 2e | E. coli | 16 | [1] | |

| Pyrazine-2-Carboxylic Acid Derivatives | Compound P4 | C. albicans | 3.125 | [8] |

| Compound P10 | C. albicans | 3.125 | [8] | |

| Compounds P3, P4, P7, P9 | E. coli | 50 | [8] | |

| Compounds P6, P7, P9, P10 | P. aeruginosa | 25 | [8] | |

| Pyrazine Carboxamides | Compound 5d | XDR S. Typhi | 6.25 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible bacterial growth.

Procedure:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the pyrazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Several pyrazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data

| Compound Class | Specific Derivative | Assay | Inhibition/Activity | Reference |

| Pyrazolo[3,4-b]pyrazines | Compound 15 | Carrageenan-induced paw edema | 44.44% inhibition | [7] |

| Pyrazolo[1,5-a]quinazolines | Compound 13i | NF-κB inhibition | IC50 < 50 µM | [11] |

| Compound 16 | NF-κB inhibition | IC50 < 50 µM | [11] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO), a key inflammatory mediator. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for a specified time.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many pyrazine derivatives exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by pyrazine derivatives.

Antiviral Activity

Pyrazine derivatives have also been investigated for their antiviral properties against a variety of viruses, including human cytomegalovirus (HCMV) and coronaviruses.

Quantitative Antiviral Activity Data

| Compound Class | Specific Derivative | Virus | Activity Metric | Value | Reference |

| Pyrido[2,3-b]Pyrazine Derivatives | Compound 27 | HCMV | EC50 | 0.33 µM | [12] |

| Compound 27 | hERG | IC50 | >40 µM | [12] | |

| Compound 28 | HCMV | EC50 | 0.57 µM | [12] | |

| Compound 28 | Cytotoxicity (CC50) | 23 µM | [12] | ||

| Pyrazino-pyrazine Derivatives | 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine | Measles, NDV, Influenza, Herpes simplex, Vaccinia | - | Active in vitro | [13] |

Experimental Protocol: In Vitro Antiviral Assay (General)

Principle: The antiviral activity of a compound is assessed by its ability to inhibit virus-induced cytopathic effects (CPE) or viral replication in a host cell line.

Procedure:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MRC-5 for HCMV) in a 96-well plate and grow to confluency.

-

Compound and Virus Addition:

-

Pre-treat the cells with serial dilutions of the pyrazine derivative.

-

Infect the cells with a known titer of the virus.

-

-

Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause CPE in the untreated virus control wells.

-

Assessment of Antiviral Activity:

-

CPE Inhibition Assay: Visually score the wells for the inhibition of CPE. Alternatively, use a cell viability assay (e.g., MTT) to quantify the number of viable cells.

-

Plaque Reduction Assay: For viruses that form plaques, overlay the infected cells with a semi-solid medium. After incubation, stain the cells to visualize and count the plaques.

-

-

Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits viral activity by 50%. Also, determine the 50% cytotoxic concentration (CC50) in parallel to calculate the selectivity index (SI = CC50/EC50).

Conclusion

The pyrazine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. This guide has provided a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by quantitative data and detailed experimental methodologies. The visualization of key signaling pathways offers insights into their mechanisms of action. The continued exploration of pyrazine derivatives holds significant promise for the development of novel therapeutic agents to address a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 10. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

(3-Chloropyrazin-2-yl)methanamine: A Core Heterocyclic Building Block in Medicinal Chemistry

(An In-depth Technical Guide)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloropyrazin-2-yl)methanamine is a substituted pyrazine derivative that has garnered significant attention in medicinal chemistry, primarily as a pivotal intermediate in the synthesis of targeted therapeutics. Its unique structural features, comprising a reactive chlorine atom and a primary amine on a pyrazine scaffold, make it a versatile building block for the construction of complex bioactive molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and its role in the development of pharmacologically active agents. While direct biological activity data for the compound itself is not extensively reported in the public domain, its importance is underscored by its application in the synthesis of Acalabrutinib, a potent Bruton's Tyrosine Kinase (BTK) inhibitor. This review consolidates the current knowledge to serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazine-based pharmaceuticals.

Chemical and Physical Properties

This compound is a heterocyclic amine. Its chemical and physical properties, along with those of its more commonly handled hydrochloride salt, are summarized below. These properties have been aggregated from various chemical databases and literature sources.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₅H₆ClN₃[1] | C₅H₇Cl₂N₃[2] |

| Molecular Weight | 143.57 g/mol [1] | 180.03 g/mol [2] |

| CAS Number | 771581-15-8[1] | 939412-86-9[3] |

| Appearance | Not specified in literature | Off-white to gray or black solid[4] |

| Purity | Not specified in literature | Typically >97% |

| Storage Temperature | Not specified in literature | Refrigerator |

| IUPAC Name | This compound[1] | This compound;hydrochloride[2] |

| InChI | InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2[1] | InChI=1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H |

| InChIKey | PODCTQRYFHFTPT-UHFFFAOYSA-N[1] | YYVVOYJKQZWKFS-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C(=N1)CN)Cl[1] | C1=CN=C(C(=N1)CN)Cl.Cl[2] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is well-documented, with a common and efficient method starting from 3-chloropyrazine-2-carbonitrile. This process involves the reduction of the nitrile group to a primary amine.

Experimental Protocol: Reduction of 3-Chloropyrazine-2-carbonitrile

A general and high-yielding procedure for the synthesis of this compound hydrochloride has been reported and is detailed below[4]:

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Acetic acid

-

Raney Nickel (Nickel Ruanne)

-

Hydrogen gas

-

Toluene

-

1N Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of 3-chloropyrazine-2-carbonitrile (e.g., 6.00 g, 43.0 mmol) in acetic acid (50 mL) is prepared.

-

Raney Nickel (4.00 g) is added to the solution.

-

The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.

-

Upon completion of the reaction, the mixture is filtered, and the filtrate is collected and dried.

-

The residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).

-

The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material.

-

The filtrate is then evaporated to dryness under reduced pressure to yield this compound hydrochloride.

Yield: The reported yield for this procedure is quantitative (100%), affording the product as a black solid[4].

Biological Activity and Applications

A comprehensive search of the scientific literature did not yield any studies reporting the direct biological activity or screening results for this compound itself. Its primary significance lies in its role as a key building block in the synthesis of more complex, pharmacologically active molecules.

Intermediate in the Synthesis of Acalabrutinib

The most prominent application of this compound is as a crucial intermediate in the manufacturing process of Acalabrutinib. Acalabrutinib is a highly selective, second-generation Bruton's Tyrosine Kinase (BTK) inhibitor approved for the treatment of various B-cell malignancies.

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, trafficking, chemotaxis, and adhesion. In many B-cell cancers, the BCR pathway is constitutively active, leading to uncontrolled cell growth. Acalabrutinib covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.

Potential for Derivatives in Other Therapeutic Areas

While this compound itself may not have reported intrinsic biological activity, the pyrazine scaffold is a common feature in many biologically active compounds. Research on various pyrazine derivatives has demonstrated a wide range of pharmacological activities, suggesting that derivatives of this compound could be explored for various therapeutic applications. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with different benzylamines has led to the discovery of compounds with antimycobacterial activity against Mycobacterium tuberculosis[5]. Some of these derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6 µM[5].

Table 2: Antimycobacterial Activity of Selected 3-Benzylaminopyrazine-2-carboxamides

| Compound | Substituent on Benzylamine | MIC against M. tuberculosis H37Rv (µM) | Cytotoxicity IC₅₀ in HepG2 cells (µM) |

| 8 | 4-methyl | 6 | ≥ 250 |

| 9 | 4-amino | 62.5 | Not reported |

| Pyrazinamide (Standard) | - | 25-100 | Not applicable |

| Data extracted from Tauch et al., 2019.[5] |

This highlights the potential of the 3-aminopyrazine core, accessible from this compound, as a scaffold for developing novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic compound with a well-established role in synthetic medicinal chemistry. While the current body of literature does not attribute direct biological activity to the molecule itself, its importance as a key intermediate in the synthesis of the BTK inhibitor Acalabrutinib is undisputed. The synthetic routes to its hydrochloride salt are efficient and high-yielding. The pyrazine core of this molecule is a privileged scaffold in drug discovery, and as demonstrated by related compounds, derivatives of this compound hold potential for the development of new therapeutic agents in areas such as infectious diseases. This technical guide provides a consolidated overview of the current knowledge on this compound, which should serve as a useful resource for researchers in the field of drug design and development. Future research could focus on the synthesis and biological evaluation of novel derivatives of this compound to explore its full potential in medicinal chemistry.

References

- 1. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]

- 4. This compound hydrochloride | 939412-86-9 [chemicalbook.com]

- 5. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

Discovery and history of (3-Chloropyrazin-2-yl)methanamine

An In-depth Technical Guide to (3-Chloropyrazin-2-yl)methanamine: Discovery and Synthetic History

Introduction

This compound is a critical heterocyclic building block in modern medicinal chemistry. Its significance is primarily linked to its role as a key intermediate in the synthesis of Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] Acalabrutinib is an FDA-approved treatment for various B-cell malignancies, including mantle cell lymphoma.[1] This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, detailing its synthetic routes, and associated chemical data.

Discovery and Initial Development

The discovery of this compound is intrinsically tied to the development of pyrazine-containing pharmaceuticals. Nitrogen-containing heterocycles are prevalent in drug discovery due to their ability to impart favorable pharmacological properties.[2] While a singular "discovery" event for this specific methanamine is not well-documented, its emergence in the scientific literature coincides with the process development of Acalabrutinib by Acerta Pharma.[1] Early work focused on efficient and scalable synthetic routes to produce this key intermediate with high purity.

Synthetic Methodologies

Several synthetic strategies have been developed to produce this compound, often as its hydrochloride salt for improved stability and handling.[3][4] The primary approaches start from readily available pyrazine derivatives.

Route 1: Reduction of 3-Chloropyrazine-2-carbonitrile

One of the earliest and most direct routes involves the reduction of 3-chloropyrazine-2-carbonitrile. This method is advantageous due to the commercial availability of the starting nitrile.

Experimental Protocol: To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid, Raney nickel is added. The reaction mixture is subjected to a hydrogen atmosphere (balloon) and stirred at room temperature for an extended period (e.g., 1.5 days).[3] Upon completion, the catalyst is filtered off. The filtrate is concentrated, and the residue is treated with hydrochloric acid to afford this compound hydrochloride.[3]

Workflow for Synthesis via Nitrile Reduction

Caption: Synthesis of the target compound from 3-chloropyrazine-2-carbonitrile.

Route 2: From 2,3-Dichloropyrazine

An alternative and often preferred route for large-scale synthesis starts with 2,3-dichloropyrazine. This pathway avoids some of the challenges associated with the nitrile reduction, such as over-reduction and catalyst handling.[1] The synthesis involves the introduction of a protected aminomethyl group.

Experimental Protocol: A common approach involves the reaction of 2,3-dichloropyrazine with a glycine equivalent, such as tert-butyl 2-((diphenylmethylene)amino)acetate, in the presence of a base like cesium carbonate in a suitable solvent (e.g., acetonitrile) at elevated temperatures.[2] This is followed by acidic hydrolysis to remove the protecting groups and afford the desired product.[2]

Workflow for Synthesis from 2,3-Dichloropyrazine

Caption: Synthesis of the target compound from 2,3-dichloropyrazine.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its hydrochloride salt.

| Property | This compound | This compound HCl | Reference(s) |

| Molecular Formula | C₅H₆ClN₃ | C₅H₇Cl₂N₃ | [4][5] |

| Molecular Weight | 143.57 g/mol | 180.03 g/mol | [4][5] |

| CAS Number | 771581-15-8 | 939412-86-9 | [3][5] |

| Appearance | - | Off-white to gray or black solid | [3][6] |

| Purity (typical) | - | ≥98% | [3][6] |

| Yield (Route 1) | - | Quantitative (crude) | [3] |

Role in Acalabrutinib Synthesis

The primary application and historical significance of this compound lie in its function as a precursor to Acalabrutinib.[1] In the synthesis of Acalabrutinib, the primary amine of this compound is coupled with a carboxylic acid derivative, which constitutes a key fragment of the final drug molecule. The optimization of the synthesis of this intermediate was a critical step in the overall manufacturing process of Acalabrutinib.[1]

Logical Relationship in Acalabrutinib Synthesis

Caption: Role of the title compound in the synthesis of an Acalabrutinib intermediate.

Conclusion

This compound has evolved from a niche chemical entity to a cornerstone intermediate in the production of a life-saving therapeutic. Its synthetic history reflects the continuous drive for efficiency, scalability, and robustness in pharmaceutical manufacturing. The development of multiple synthetic routes, particularly those amenable to large-scale production, underscores its importance in the field of drug development. Further research into pyrazine chemistry may yet uncover new applications for this versatile building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound hydrochloride | 939412-86-9 [chemicalbook.com]

- 4. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C5H6ClN3 | CID 1514129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

(3-Chloropyrazin-2-yl)methanamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of (3-Chloropyrazin-2-yl)methanamine hydrochloride. This compound is a critical intermediate in the synthesis of targeted therapies, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This guide details its chemical and physical characteristics, provides experimental protocols for its synthesis and analysis, and visualizes its role in synthetic and biological pathways.

Core Physicochemical Properties

This compound hydrochloride is a solid compound whose appearance is reported variably as a white, off-white to gray, or black solid, likely depending on its purity.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂N₃ | [4][5] |

| Molecular Weight | 180.04 g/mol | [4][5] |

| IUPAC Name | This compound;hydrochloride | [4] |

| CAS Number | 939412-86-9 | [4] |

| Physical Appearance | White to off-white or gray solid | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data Summary

While specific spectral data is often proprietary, the following table summarizes the types of analyses commonly used to characterize this compound hydrochloride. Commercial suppliers indicate the availability of such data upon request.[6][7]

| Spectroscopic Technique | Purpose |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of the chemical environment of protons and carbons. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |

Experimental Protocols

Synthesis of this compound hydrochloride

A common synthetic route to this compound hydrochloride involves the reduction of 2-chloro-3-cyanopyrazine.[1]

Materials:

-

3-chloropyrazine-2-carbonitrile

-

Raney Nickel

-

Acetic Acid

-

Toluene

-

1N Hydrochloric Acid

-

Tetrahydrofuran (THF)

-

Hydrogen gas supply

Procedure:

-

A solution of 3-chloropyrazine-2-carbonitrile (1.0 eq.) in acetic acid is prepared.

-

Raney Nickel is added to the solution.

-

The reaction mixture is stirred at room temperature under a hydrogen atmosphere for approximately 36 hours.

-

Upon completion, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated by rotary evaporation.

-

The residue is azeotropically dried with toluene.

-

1N Hydrochloric acid is added, followed by another azeotropic distillation with toluene.

-

The resulting residue is dissolved in tetrahydrofuran (THF) and filtered to remove any insoluble material.

-

The filtrate is concentrated under reduced pressure to yield this compound hydrochloride.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

Role in Acalabrutinib Synthesis and BTK Signaling Pathway

This compound hydrochloride is a pivotal building block in the multi-step synthesis of Acalabrutinib. Acalabrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of various B-cell malignancies.

The diagram below illustrates the BTK signaling pathway and the inhibitory action of Acalabrutinib.

References

- 1. This compound hydrochloride | 939412-86-9 [chemicalbook.com]

- 2. This compound Hydrochloride/939412-86-9 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 3. Factory price this compound hydrochloride in stock, CasNo.939412-86-9 HENAN BOYANG CHEMICAL CO., LTD China (Mainland) [boyang.lookchem.com]

- 4. This compound hydrochloride | C5H7Cl2N3 | CID 42614233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 939412-86-9 | this compound hydrochloride - Synblock [synblock.com]

- 6. 939412-86-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 939412-86-9 | this compound HCl | Inorganic Salts | Ambeed.com [ambeed.com]

Technical Guide: Physicochemical Properties of (3-Chloropyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility data and relevant experimental protocols for (3-Chloropyrazin-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative solubility information and provides a detailed methodology for its determination.

Solubility Data

Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound or its salts in various solvents. However, qualitative information regarding the solubility of its hydrochloride salt has been inferred from synthesis protocols.

Table 1: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility | Notes |

| Tetrahydrofuran (THF) | Soluble | The residue from a synthesis procedure was dissolved in THF for filtration, indicating solubility.[1] |

Experimental Protocol: Determination of Solubility by Gravimetric Method

For researchers requiring precise solubility data, the following gravimetric method is a standard and reliable protocol for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected solvent.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent at a controlled temperature. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that solid material remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a specific volume (e.g., 1-5 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the filtered solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable to minimize thermal decomposition.

-

Continue drying until a constant weight of the residue (the dissolved solid) is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final weight of the evaporation dish with the dry residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the total mass of the filtered solution.

-

Express the solubility in desired units, such as g/100 g of solvent or mg/mL.

-

Synthesis Workflow

This compound hydrochloride is commonly synthesized from 3-chloropyrazine-2-carbonitrile. The following diagram illustrates the typical laboratory-scale synthesis workflow.

References

Spectroscopic Data and Analysis of (3-Chloropyrazin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (3-Chloropyrazin-2-yl)methanamine. Due to the limited availability of experimentally-derived spectra in publicly accessible databases and literature, the quantitative data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and by comparison with structurally related compounds. This document also outlines detailed experimental protocols for acquiring such data and includes visualizations of the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.45 | d | 1H | H-5 |

| ~8.30 | d | 1H | H-6 |

| ~4.10 | s | 2H | -CH₂- |

| ~1.80 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~150 | C-3 |

| ~145 | C-5 |

| ~143 | C-6 |

| ~48 | -CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Weak | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=N and C=C stretch (pyrazine ring) |

| 1400-1300 | Medium | C-N stretch |

| 850-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 143/145 | High | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 128/130 | Medium | [M-NH₂]⁺ |

| 114 | Medium | [M-CH₂NH₂]⁺ |

| 108 | High | [M-Cl]⁺ |

| 79 | Medium | [C₄H₃N₂]⁺ (Pyrazine ring fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Data Acquisition:

-

Direct Infusion (ESI): Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

-

Gas Chromatography-Mass Spectrometry (GC-MS) (for EI): If the compound is sufficiently volatile and thermally stable, inject a small volume of the solution onto a GC column for separation prior to introduction into the MS.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

The Expanding Therapeutic Landscape of Pyrazine Compounds: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of pyrazine-containing compounds. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry, featured in numerous clinically approved drugs and a plethora of investigational agents.[1][2][3] This guide details their application across major therapeutic areas, presents quantitative biological data, outlines key experimental methodologies, and visualizes the underlying mechanisms of action.

Anticancer Applications: Targeting Kinases and Beyond

Pyrazine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in proliferation, survival, and apoptosis.[4][5][6] Several pyrazine-based kinase inhibitors have advanced into clinical trials, showing good clinical activity and manageable toxicity in various malignancies.[4][5]

A prominent example is Bortezomib (Velcade®) , a proteasome inhibitor used in the treatment of multiple myeloma.[7] Its mechanism involves the reversible inhibition of the 26S proteasome, disrupting protein homeostasis and leading to cancer cell death.[7] Another notable agent is Gilteritinib (Xospata®) , a dual FLT3/AXL inhibitor approved for treating relapsed/refractory acute myeloid leukemia (AML) with FLT3 mutations.[4]

The primary mechanism for many pyrazine-based inhibitors is competitive binding to the ATP pocket of kinases, though both reversible and irreversible covalent inhibitors have been developed.[4][5]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro activity of selected pyrazine derivatives against various cancer cell lines and kinases.

| Compound/Drug | Target/Cell Line | Activity Type | Value | Reference(s) |

| Gilteritinib | FLT3/AXL | Kinase Inhibition | - | [4] |

| Darovasertib | PKCα | IC50 | 1.9 nM | [4] |

| PKCθ | IC50 | 0.4 nM | [4] | |

| Prexasertib | CHK1 | IC50 | 1.4 nM | [4] |

| Compound 28 | MiaPaCa-2 (Pancreatic) | IC50 | 25 nM | [4] |

| Compound 11 | FGFR1, FGFR4 | IC50 | < 10 nM | [4] |

| Compound 46 | MCF-7 (Breast) | IC50 | 9.1 µM | [8] |

| BPH-1 (Prostate) | IC50 | 10.4 µM | [8] | |

| Compound 17l | A549 (Lung) | IC50 | 0.98 µM | [9] |

| c-Met Kinase | IC50 | 26.0 nM | [9] | |

| Compound 12n | PC-3 (Prostate) | IC50 | 0.93 µM | [10] |

| Compound 18i | SNU-16 (Gastric) | IC50 | 1.88 µM | [11] |

| KMS-11 (Myeloma) | IC50 | 3.02 µM | [11] |

Visualizing the Mechanism: Kinase Inhibition Workflow

The general workflow for identifying and characterizing pyrazine-based kinase inhibitors involves a multi-step process from initial screening to in vivo validation.

Antitubercular Activity: The Legacy and Future of Pyrazinamide

Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), crucial for its ability to eradicate persistent, non-replicating mycobacteria.[12][13] PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, to form its active metabolite, pyrazinoic acid (POA).[12][14]

The mechanism of POA is multifaceted. The primary hypothesis involves the "acidic trapping" model, where POA accumulates in the acidic environment of tuberculous lesions, leading to intracellular acidification and disruption of membrane transport and energy production.[12][15] More recent evidence points to specific molecular targets, including the ribosomal protein RpsA, interfering with the trans-translation process, and Fatty Acid Synthase I (FAS-I), disrupting cell wall synthesis.[14][16]

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of PZA and its novel analogs against Mycobacterium tuberculosis (Mtb).

| Compound/Drug | Mtb Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Pyrazinamide | H37Rv | 6.25 | - | [17] |

| Compound 8 | H37Rv | - | 6 | [4] |

| Compound 4 | H37Rv | - | 42 | [4] |

| Compound 8a | H37Rv | ≤6.25 | - | [17] |

| Compound 8b | H37Rv | ≤6.25 | - | [17] |

| Compound 8c | H37Rv | ≤6.25 | - | [17] |

| Compound 8d | H37Rv | ≤6.25 | - | [17] |

| PZA | H37Ra (pH 6.8) | 200 | - | [18] |

| PZA | Clinical Isolates (pH 6.8) | ≤12.5 - 100 | - | [6][19] |

Visualizing the Mechanism: Pyrazinamide Activation and Action

The activation of PZA and its subsequent multi-target action within the mycobacterium is a critical process for its efficacy.

Neuroprotective Applications: The Promise of Tetramethylpyrazine

Tetramethylpyrazine (TMP), an active component of the traditional Chinese herb Ligusticum wallichii, and its derivatives have shown significant neuroprotective effects in models of various neurodegenerative disorders, including Parkinson's disease (PD) and ischemic stroke.[20][21]

The neuroprotective mechanisms of TMP are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic activities.[13][21] A key mechanism involves the activation of pro-survival signaling pathways. For instance, TMP and its derivative T-006 have been shown to modulate the Akt/GSK3β pathway.[20][22][23] Activation of Akt leads to the inhibitory phosphorylation of GSK3β, which in turn promotes the function of transcription factors like MEF2D, ultimately supporting neuronal survival and function.[20]

Quantitative Data: Neuroprotective Efficacy

The following table presents data on the in vivo efficacy of TMP and its derivatives in animal models.

| Compound | Model | Dosage | Outcome | % Improvement/Protection | Reference(s) |

| TBN | MPTP Mouse (PD) | - | Neuron Loss | ~40% protection | [17] |

| TMP | ISO-induced AMI | 10, 20 mg/kg | ST Elevation | Dose-dependent decrease | [22] |

| TMP | MPTP Mouse (PD) | - | Bax/Bcl-2 Ratio | Significantly decreased | [13] |

| TMP | MPTP Mouse (PD) | - | Nrf2/GCLC levels | Significantly increased | [13] |

Visualizing the Mechanism: TMP-Mediated Neuroprotection

The Akt/GSK-3β signaling pathway is a central node in the neuroprotective effects of tetramethylpyrazine.

Anti-inflammatory Properties

Pyrazine derivatives are recognized for their anti-inflammatory potential, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[24] Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of inflammatory prostaglandins.[24] They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[25][26]

Quantitative Data: Anti-inflammatory Activity

| Compound | Model/Assay | Dosage/Concentration | % Inhibition | Reference(s) |

| Compound 37 | LPS-induced NO in RAW264.7 | 20 µM | 56.32% | [1] |

| Compound 320 | TPA-induced mouse ear edema | 40 mg/mL (gavage) | ~59.69% | [25][26] |

| Pyrido[2,3-b]pyrazine 26 | Carrageenan-induced thermal hyperalgesia | - | Significant attenuation | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrazine compounds.

Synthesis of Bortezomib (Illustrative)

This protocol outlines a convergent synthesis approach for Bortezomib, a clinically important pyrazine derivative.[2][9][12]

Step 1: Synthesis of (S)-3-phenyl-2[(pyrazine-2-carbonyl)amino]propionic acid

-

Dissolve 2-pyrazinecarboxylic acid in a suitable solvent (e.g., dichloromethane, DCM).

-

Add a coupling agent, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU).[2][9]

-

Add an organic base, such as N,N-diisopropylethylamine (DIPEA).

-

Add L-phenylalanine methyl ester hydrochloride and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup and purify the resulting ester.

-

Hydrolyze the methyl ester using a base (e.g., LiOH) in a solvent mixture like THF/water to yield the carboxylic acid intermediate.

Step 2: Synthesis of the Boronic Ester Fragment

-

Prepare the (1R)-3-methyl-1-aminobutyl)boronic acid pinanediol ester fragment via established multi-step literature methods.

Step 3: Fragment Condensation and Deprotection

-

Couple the carboxylic acid from Step 1 with the boronic ester fragment from Step 2 using a peptide coupling agent (e.g., TBTU) and a base (e.g., DIPEA) in an appropriate solvent like DCM.[12]

-

After purification of the coupled product, remove the pinanediol protecting group. This is typically achieved by transesterification with isobutylboronic acid in a biphasic system (e.g., hexane/methanol) under acidic conditions (e.g., HCl).[12]

-

Isolate and purify the final product, Bortezomib, often as its trimeric boroxine.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][9][24]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[15]

-

Compound Treatment: Prepare serial dilutions of the pyrazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for a desired period (e.g., 72 hours).[15]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

-

Incubation: Incubate the plate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][24]

-

Absorbance Reading: After ensuring complete solubilization (may require overnight incubation or shaking), measure the absorbance at 570-600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[7]

Antitubercular Susceptibility: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[11][14][27]

-

Plate Setup: In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

-

Inoculation: Add 100 µL of a prepared M. tuberculosis H37Rv inoculum to each well. Include drug-free control wells.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Reagent Addition: Add a freshly prepared mixture of Alamar Blue reagent and 10% Tween 80 to a control well. Incubate for 24 hours. A color change from blue to pink indicates sufficient bacterial growth.[11]

-

Full Plate Development: Once the control well turns pink, add the Alamar Blue/Tween 80 mixture to all wells and incubate for an additional 24 hours.

-

MIC Determination: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[27]

In Vivo Anticancer Efficacy: Subcutaneous Xenograft Model

This model is used to evaluate the antitumor efficacy of pyrazine compounds in a living organism.[6][19]

-

Cell Preparation: Harvest cancer cells (e.g., A549 lung cancer cells) during their logarithmic growth phase. Wash the cells with sterile PBS or HBSS and resuspend them to a final concentration of 1–5 × 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor engraftment. Keep the cell suspension on ice.[19][28]

-

Animal Model: Use immunocompromised mice (e.g., NOD-SCID or Nude mice, typically 4-6 weeks old).

-

Tumor Inoculation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the mouse's flank using a 23-25 gauge needle.[7][28]

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² × length)/2). Also, monitor the body weight and overall health of the animals.[6]

-

Compound Administration: Randomize mice into treatment and control (vehicle) groups. Administer the pyrazine compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dosing schedule.

-

Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Neuroprotection: MPTP Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective effects of compounds against dopamine neuron degeneration.[1][8]

-

Animal Model: Use mice susceptible to MPTP toxicity, such as the C57BL/6 strain.

-

MPTP Administration: A common regimen involves administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal (i.p.) injection. For a sub-acute model, inject MPTP (e.g., 20-30 mg/kg) once daily for five consecutive days.[1][24] All handling of MPTP must be done with strict safety precautions.

-

Compound Treatment: Administer the test compound (e.g., Tetramethylpyrazine) before, during, or after the MPTP injections, depending on whether a protective or restorative effect is being studied. For example, treatment can begin one hour before the first MPTP injection and continue daily for the duration of the experiment.

-

Behavioral Assessment: Perform behavioral tests (e.g., rotarod test, pole test) to assess motor coordination and deficits at various time points after MPTP administration.

-

Neurochemical and Histological Analysis: At the end of the study (e.g., 7-21 days after the last MPTP injection), euthanize the animals. Collect brain tissue, specifically the striatum and substantia nigra.

-

Neurochemistry: Use HPLC to quantify the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum. A significant depletion in the MPTP group compared to the saline control is expected.

-

Histology: Use immunohistochemistry to stain for Tyrosine Hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neuron loss. The number of surviving neurons is a key indicator of neuroprotection.[17]

-

Conclusion

The pyrazine core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of therapeutic applications. From potent and selective kinase inhibitors for cancer therapy to the indispensable antitubercular agent pyrazinamide and promising neuroprotective and anti-inflammatory molecules, the versatility of this heterocycle is evident. The continued exploration of structure-activity relationships, elucidation of complex mechanisms, and development of novel synthetic routes will undoubtedly lead to the discovery of new and improved pyrazine-based therapeutics to address unmet medical needs. This guide serves as a foundational resource for professionals dedicated to advancing this exciting field of drug discovery.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103059054A - Synthetic method of bortezomib - Google Patents [patents.google.com]

- 3. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. modelorg.com [modelorg.com]

- 5. Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 8. researchgate.net [researchgate.net]

- 9. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

- 10. Method for preparing intermediate used for synthesizing bortezomib - Eureka | Patsnap [eureka.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]